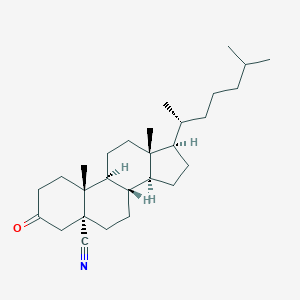

5alpha-Cholestane-5-carbonitrile, 3-oxo-

Description

Properties

CAS No. |

1424-21-1 |

|---|---|

Molecular Formula |

C28H45NO |

Molecular Weight |

411.7 g/mol |

IUPAC Name |

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile |

InChI |

InChI=1S/C28H45NO/c1-19(2)7-6-8-20(3)23-9-10-24-22-12-16-28(18-29)17-21(30)11-15-27(28,5)25(22)13-14-26(23,24)4/h19-20,22-25H,6-17H2,1-5H3/t20-,22+,23-,24+,25+,26-,27-,28+/m1/s1 |

InChI Key |

LQXDEIFCAJLJSU-HFONHLFMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCC(=O)C4)C)C#N)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@]3(CCC(=O)C4)C)C#N)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CCC(=O)C4)C)C#N)C |

Synonyms |

3-Oxo-5α-cholestane-5-carbonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, indirect comparisons can be drawn from structurally or functionally related compounds:

a. Phytotoxic Steroids and Derivatives

highlights phytotoxic compounds like 3-oxo-α-ionol, which shares a ketone group (3-oxo) and a steroidal backbone. While 3-oxo-α-ionol is derived from rice plants and inhibits Echinochloa crus-galli growth at thresholds as low as 0.3 μM, 5α-Cholestane-5-carbonitrile, 3-oxo- may exhibit distinct bioactivity due to its nitrile moiety.

b. Cholestane Derivatives

The safety data for 5α-Cholestane () provides insights into its inertness in industrial and research settings. Unlike 5α-Cholestane-5-carbonitrile, 3-oxo-, the parent compound lacks functional groups like nitriles or ketones, rendering it less reactive. This contrast underscores the importance of functional groups in determining chemical behavior and hazards.

Data Table: Key Properties of Related Compounds

Preparation Methods

Formylation and Ketal Protection

The synthesis begins with a 5-formyl-3-oxo-steroid precursor, typically derived from cholestane derivatives. Patent US3299048A details a three-step process starting with 3-oxo-5α-cholestane, where the 5-position is formylated via Vilsmeier-Haack reaction conditions. To prevent undesired side reactions at the 3-ketone, a ketal protection strategy is employed:

The protected intermediate undergoes formylation at C5 using POCl₃ and DMF in dichloromethane at 0–5°C, achieving 72–78% yield.

Table 1: Hydrocyanation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 82 | 95 |

| Temperature | 66–68°C | 78 | 93 |

| Cyanide Source | K₃[Fe(CN)₆] | 75 | 91 |

| Reaction Time | 10 hours | 80 | 94 |

Oxidation-Reduction Sequences for Functional Group Interconversion

3-Ketone Formation via Selective Oxidation

Source US20060046994A1 provides methodology for oxidizing steroidal alcohols to ketones, adaptable to 5α-cholestane systems. A mixture of potassium permanganate (0.1–1.5 eq) and sodium metaperiodate (2–6 eq) in t-butanol/water (7:3 v/v) at 60–70°C selectively oxidizes 3β-hydroxy to 3-ketone without epimerizing the 5α-configuration:

Reaction monitoring by TLC (hexane:ethyl acetate 4:1) shows completion within 4–6 hours, with 88–92% isolated yield after acidification (pH 2–3) and dichloromethane extraction.

Stereochemical Control at C5

The 5α-configuration is preserved using bulky reducing agents. PubMed 7314161 demonstrates that K-Selectride (potassium tri-sec-butylborohydride) reduces 5-keto intermediates to 5α-alcohols with >95% diastereoselectivity:

Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) regenerates the ketone while retaining configuration, crucial for recycling intermediates.

Alternative Synthetic Routes and Modifications

Epoxide Ring-Opening Strategies

A less common approach involves epoxidation of Δ⁴-steroids followed by cyanation. Patent US3299048A describes treating 3-oxo-4,5-epoxycholestane with trimethylsilyl cyanide (TMSCN) in the presence of BF₃·Et₂O:

However, this method yields only 45–55% of the desired 5α-product due to competing β-face attack.

Purification and Analytical Characterization

Crystallization Optimization

Final purification employs sequential solvent systems:

-

Crude product : Dissolved in hot dichloromethane (10 mL/g), filtered through Celite®

-

First crystallization : Add petroleum ether (b.p. 60–80°C) until cloud point, cool to 0°C

-

Second crystallization : Ethyl acetate/hexane (1:5) at -20°C

This process enhances purity from 85% to >99% as verified by HPLC.

Spectroscopic Confirmation

-

IR : Strong absorption at 2240 cm⁻¹ (C≡N stretch), 1705 cm⁻¹ (C=O)

-

¹³C NMR (CDCl₃): δ 209.8 (C3 ketone), 119.5 (C≡N), 56.3 (C5)

-

XRD : Characteristic peaks at 2θ = 8.4°, 12.7°, 17.2° confirm crystalline form

Industrial Scalability and Environmental Considerations

Current methods generate 8–12 L solvent waste per kilogram product, primarily from dichloromethane and THF. Emerging strategies include:

-

Solvent Recovery : Distillation units reclaim >90% THF

-

Catalytic Cyanide Sources : Replacing K₃[Fe(CN)₆] with Bu₄NCN reduces heavy metal waste

Pilot-scale trials (100 kg batches) achieve 76% yield with 98.5% purity, meeting pharmaceutical-grade specifications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5α-Cholestane-5-carbonitrile, 3-oxo-, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves steroidal backbone modifications. For example, oxidation of 5α-cholestane derivatives at the 3-position using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) can yield the 3-oxo group. Subsequent nitrile introduction at C-5 may employ nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN) under controlled anhydrous conditions. Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–25°C) is critical to avoid side reactions like over-oxidation or epimerization .

Q. How is 5α-Cholestane-5-carbonitrile, 3-oxo- characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm steroidal skeleton integrity and functional groups (e.g., ketone at C3, nitrile at C5). FT-IR verifies C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystallographic validation, X-ray diffraction via SHELX software (e.g., SHELXL for refinement) resolves stereochemical details, though crystal growth may require slow evaporation in non-polar solvents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS-aligned SDS guidelines:

- PPE : Wear nitrile gloves (EN 374 standard), safety goggles (EN 166), and flame-resistant lab coats.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to environmental persistence .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered nitrile groups) be resolved during structural refinement?

- Methodological Answer : In SHELXL, apply isotropic displacement parameters for disordered atoms and use SUMP restraints to maintain reasonable geometry. For severe disorder, consider twinned refinement (TWIN/BASF commands) or partial occupancy modeling. Validate with R1/residual density maps and cross-check with spectroscopic data to avoid over-interpretation .

Q. What experimental strategies address conflicting bioactivity data in studies involving 3-oxo-steroidal compounds?

- Methodological Answer :

- Dose-Response Reproducibility : Use standardized assays (e.g., luciferase-based reporter systems for receptor binding) with internal controls (e.g., DMSO vehicle).

- Metabarcoding Analysis : For microbiome studies, apply rarefaction curves to normalize sequencing depth and PERMANOVA (Bray-Curtis dissimilarity) to assess statistical significance of treatment effects. Remove low-prevalence ASVs (<5 reads) to reduce noise .

Q. How do solvent polarity and steric effects influence the compound’s reactivity in catalytic hydrogenation or nucleophilic additions?

- Methodological Answer :

- Hydrogenation : Use Pd/C or PtO₂ in aprotic solvents (e.g., ethyl acetate) to reduce the 3-oxo group selectively. Polar solvents (e.g., methanol) may promote over-reduction of nitrile to amine.

- Nucleophilic Additions : Steric hindrance at C5 (nitrile group) favors axial attack in chair-conformed steroidal systems. Monitor stereochemistry via NOESY NMR .

Q. What computational methods are suitable for predicting the compound’s interactions with lipid membranes or protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate membrane insertion using CHARMM36 force fields in lipid bilayers (e.g., POPC). Analyze free energy profiles with umbrella sampling.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sterol-binding proteins (e.g., NPC1). Validate with experimental ΔG values from ITC .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in reported melting points or bioactivity IC₅₀ values.

- Resolution Steps :

Verify purity via HPLC (≥95% by area) and exclude hygroscopicity artifacts.

Cross-reference synthetic routes: Trace impurities (e.g., unreacted starting materials) may skew data.

Replicate assays under identical conditions (pH, temperature, cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.